molecular formula C22H18O3 B14583005 2,2'-[Oxybis(methyleneoxy)]dinaphthalene CAS No. 61454-74-8

2,2'-[Oxybis(methyleneoxy)]dinaphthalene

Cat. No.: B14583005
CAS No.: 61454-74-8
M. Wt: 330.4 g/mol
InChI Key: JQQVBRWOOLIGNW-UHFFFAOYSA-N
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Description

2,2’-[Oxybis(methyleneoxy)]dinaphthalene is a chemical compound with the molecular formula C22H18O. It is also known by its IUPAC name, Naphthalene, 2,2’-[oxybis(methylene)]bis-. This compound is characterized by the presence of two naphthalene units connected by an oxybis(methylene) linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis(methyleneoxy)]dinaphthalene typically involves the reaction of 2-iodomethyl-naphthalene with a suitable base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis(methyleneoxy)]dinaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthalenes .

Scientific Research Applications

2,2’-[Oxybis(methyleneoxy)]dinaphthalene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis(methyleneoxy)]dinaphthalene involves its interaction with molecular targets through its naphthalene units. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dinaphthyl ether: Similar structure but lacks the methyleneoxy linkage.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Contains phosphine groups instead of methyleneoxy linkages.

Uniqueness

2,2’-[Oxybis(methyleneoxy)]dinaphthalene is unique due to its specific linkage of two naphthalene units through an oxybis(methylene) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

61454-74-8

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethoxymethoxy)naphthalene

InChI

InChI=1S/C22H18O3/c1-3-7-19-13-21(11-9-17(19)5-1)24-15-23-16-25-22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2

InChI Key

JQQVBRWOOLIGNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCOCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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